2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide
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Overview
Description
2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide is a synthetic organic compound that features a pyridine ring substituted with a bromine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromopyridine and cyclopropylamine.
Formation of Intermediate: The bromine-substituted pyridine is reacted with an appropriate aldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted pyridine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic aromatic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrogen-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the interactions of pyridine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups on the pyridine ring allow for specific binding interactions, which can modulate the activity of the target molecule. This modulation can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-bromopyridine: A simpler analog that lacks the cyclopropyl and amide functionalities.
N-(pyridin-2-yl)amides: Compounds with similar amide linkages but different substituents on the pyridine ring.
Uniqueness
2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide is unique due to the presence of both the cyclopropyl group and the bromine-substituted pyridine ring. This combination of functional groups allows for unique chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H16BrN3O |
---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide |
InChI |
InChI=1S/C12H16BrN3O/c1-8(14)12(17)16(10-2-3-10)7-9-4-5-15-11(13)6-9/h4-6,8,10H,2-3,7,14H2,1H3 |
InChI Key |
BQXZLGJYPCAVTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC(=NC=C1)Br)C2CC2)N |
Origin of Product |
United States |
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